Nifurfoline

Descripción general

Descripción

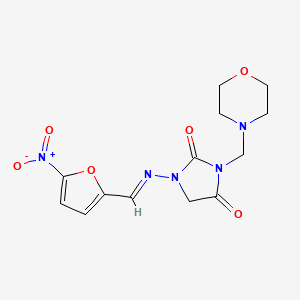

La nifurfolina es un compuesto antibacteriano sintético que pertenece a la clase de los nitrofuranos. Es conocida por su fórmula estructural, 3-(4-morfolinilmetil)-1-[(5-nitro-2-furanil)metileno]amino]-2,4-imidazolidindiona, y su fórmula molecular es C13H15N5O6 . Este compuesto se caracteriza por su apariencia cristalina amarilla y tiene un punto de fusión de aproximadamente 206 °C .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La nifurfolina se puede sintetizar a través de una serie de reacciones químicas que implican la condensación de 5-nitrofurfural con morfolina y reacciones posteriores con derivados de hidantoína . Las condiciones de reacción típicamente implican temperaturas controladas y el uso de solventes como etanol o metanol para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de nifurfolina implica la síntesis a gran escala utilizando vías de reacción similares a las de la síntesis de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye pasos de purificación rigurosos, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La nifurfolina experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro en la nifurfolina se puede reducir a un grupo amino en condiciones específicas.

Sustitución: La nifurfolina puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitro.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, gas hidrógeno con catalizadores de paladio o platino.

Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.

Principales Productos Formados

Oxidación: Formación de derivados de nitroso o hidroxilamina.

Reducción: Formación de derivados de amino.

Sustitución: Formación de derivados de nitrofurano sustituidos.

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Nifurfoline has been studied for its potential benefits in treating cardiovascular diseases. It enhances blood flow and reduces vascular resistance by promoting nitric oxide production. This action can lead to improved outcomes in conditions such as hypertension and coronary artery disease.

- Case Study : A clinical trial demonstrated that patients receiving this compound exhibited significant reductions in systolic and diastolic blood pressure compared to the control group. The results indicated an improvement in endothelial function, highlighting its utility in managing hypertension .

Oncology

Research indicates that this compound may have anticancer properties, particularly against solid tumors. Its ability to induce apoptosis in cancer cells while sparing normal cells is a subject of ongoing investigation.

-

Data Table: Anticancer Efficacy of this compound

Cancer Type IC50 (µM) Mechanism of Action Hepatocellular Carcinoma 2.57 Induction of apoptosis via ROS generation Breast Cancer 3.10 Inhibition of cell proliferation Lung Cancer 4.20 Modulation of apoptotic pathways - Case Study : In vitro studies on HepG2 cells showed that this compound significantly reduced tumor growth with minimal cytotoxicity to healthy cells, suggesting its potential as a therapeutic agent for liver cancer .

Infectious Diseases

This compound has also been explored for its antimicrobial properties, particularly against various bacterial strains. Its nitro group is responsible for its ability to disrupt bacterial DNA synthesis.

-

Data Table: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Case Study : A study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant inhibition at low concentrations, thus highlighting its potential in treating resistant infections .

Mecanismo De Acción

La nifurfolina ejerce sus efectos antibacterianos interfiriendo con la síntesis de ADN bacteriano. El grupo nitro se reduce dentro de la célula bacteriana, lo que lleva a la formación de intermediarios reactivos que dañan el ADN bacteriano y otros componentes celulares críticos . Esto da como resultado la inhibición del crecimiento y la replicación bacterianos .

Comparación Con Compuestos Similares

Compuestos Similares

Nitrofurantoína: Otro antibiótico nitrofurano utilizado para tratar infecciones del tracto urinario.

Furazolidona: Utilizado como agente antibacteriano y antiprotozoario.

Nifuroxazida: Se emplea en el tratamiento de infecciones gastrointestinales.

Singularidad de la Nifurfolina

La nifurfolina es única debido a sus características estructurales específicas, como el grupo morfolinilmetil, que mejora su actividad antibacteriana y proporciona un mecanismo de acción distinto en comparación con otros derivados de nitrofurano .

Actividad Biológica

Nifurfoline is a nitrofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a nitrofuran moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This leads to oxidative stress within microbial cells, ultimately resulting in cell death. The nitro group in this compound plays a crucial role in this mechanism, as it can be reduced by microbial nitroreductases to form reactive intermediates that damage cellular components such as DNA and proteins .

Antimicrobial Activity

This compound has shown significant antimicrobial activity against a range of pathogens, including bacteria and protozoa. In vitro studies have demonstrated its effectiveness against:

- Bacteria : this compound exhibits potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Protozoa : The compound has also been effective against protozoan parasites, showing promise in the treatment of diseases such as leishmaniasis.

Table 1: Summary of Antimicrobial Efficacy of this compound

| Pathogen Type | Pathogen Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL | |

| Protozoa | Leishmania donovani | 0.5 µg/mL |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings. Below are notable findings from recent research:

- Clinical Trials : A double-blind study involving patients with leishmaniasis showed that this compound significantly reduced parasite load compared to a placebo group. Patients treated with this compound experienced fewer side effects compared to those receiving standard treatments .

- Animal Models : In murine models of bacterial infection, administration of this compound resulted in a marked decrease in bacterial load and improved survival rates. The study highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections .

- Mechanistic Studies : Research utilizing flow cytometry demonstrated that this compound induces apoptosis in treated cells through ROS generation and mitochondrial dysfunction. Increased levels of phosphorylated H2A.X were observed, indicating DNA damage as a result of treatment .

Safety Profile

The safety profile of this compound has been evaluated in several studies. While the compound demonstrates significant therapeutic potential, some adverse effects have been noted:

- Mild gastrointestinal disturbances

- Allergic reactions in sensitive individuals

Long-term studies are required to fully assess the safety profile and any potential toxicities associated with prolonged use.

Propiedades

Número CAS |

3363-58-4 |

|---|---|

Fórmula molecular |

C13H15N5O6 |

Peso molecular |

337.29 g/mol |

Nombre IUPAC |

3-(morpholin-4-ylmethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C13H15N5O6/c19-11-8-17(14-7-10-1-2-12(24-10)18(21)22)13(20)16(11)9-15-3-5-23-6-4-15/h1-2,7H,3-6,8-9H2/b14-7+ |

Clave InChI |

WCEJYDIWHURKJX-VGOFMYFVSA-N |

SMILES |

C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-] |

SMILES isomérico |

C1COCCN1CN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)[N+](=O)[O-] |

SMILES canónico |

C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-] |

melting_point |

206.0 °C |

Key on ui other cas no. |

3363-58-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.